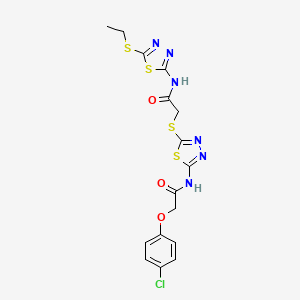
2-(4-chlorophenoxy)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenoxy)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15ClN6O3S4 and its molecular weight is 503.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-chlorophenoxy)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex thiadiazole derivative that has garnered attention for its potential biological activities. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound based on available research findings.
The structure of the compound incorporates a 1,3,4-thiadiazole moiety which is recognized for its ability to interact with various biological targets. The presence of the chlorophenoxy group enhances its lipophilicity and may influence its interaction with cellular membranes and proteins. The thioether linkages are also significant as they can enhance the reactivity of the molecule with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, studies have reported activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 μg/mL for certain derivatives .
- Antifungal Activity : The compound's structure suggests potential antifungal activity as well. Derivatives have demonstrated efficacy against Candida albicans and other fungal strains .
Anticancer Properties
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied:
- Cytotoxicity : Several studies have reported that thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to the target molecule have shown IC50 values as low as 0.28 μg/mL against breast cancer cells (MCF-7) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tubulin polymerization . Docking studies suggest that these compounds may bind effectively to tubulin and other cellular targets.
Anti-inflammatory and Other Activities
In addition to antimicrobial and anticancer activities, thiadiazole derivatives are noted for their anti-inflammatory properties. They may inhibit inflammatory pathways and reduce cytokine production . Furthermore, some studies indicate neuroprotective effects and potential applications in treating epilepsy .
Summary of Biological Activities
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Gowda et al. (2020) : Investigated a series of 1,3,4-thiadiazole derivatives showing significant antibacterial activity against multiple strains.
- Dogan et al. (2018) : Reported on the synthesis of chlorophenyl-substituted thiadiazoles demonstrating moderate antibacterial effects with MIC values around 62.5 μg/mL against S. aureus.
- Gür et al. (2020) : Focused on the antioxidant properties of thiadiazole derivatives alongside their cytotoxicity against cancer cell lines.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3S4/c1-2-27-15-22-21-14(29-15)19-12(25)8-28-16-23-20-13(30-16)18-11(24)7-26-10-5-3-9(17)4-6-10/h3-6H,2,7-8H2,1H3,(H,18,20,24)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCDFDBURAJVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














